

O-Arachidonoyl Glycidol: A Researcher's Guide to Procurement and Application

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Compound of Interest

Compound Name: *O-Arachidonoyl glycidol*

Cat. No.: B8074962

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

O-Arachidonoyl glycidol is a valuable research tool for scientists investigating the endocannabinoid system. As a potent and irreversible dual inhibitor of two key enzymes, monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), it serves as a critical compound for studying the physiological and pathological roles of the endocannabinoid ligands 2-arachidonoylglycerol (2-AG) and anandamide (AEA). This document provides detailed information on commercial sources for purchasing **O-Arachidonoyl glycidol**, along with comprehensive protocols for its use in enzyme inhibition assays. Furthermore, it elucidates the signaling pathways affected by this inhibitor, offering a complete guide for researchers in neuroscience, pharmacology, and drug development.

Commercial Sources for O-Arachidonoyl Glycidol

O-Arachidonoyl glycidol is available from several reputable suppliers of biochemicals for research purposes. The purity of the compound is typically high ($\geq 98\%$). It is most commonly supplied as a solution in methyl acetate or another organic solvent and should be stored at -20°C for long-term stability.^[1] Pricing and available quantities can vary, and it is advisable to request quotes from multiple vendors.

Supplier	Product Name	CAS Number	Purity	Available Quantities	Price (USD)
Cayman Chemical	O-Arachidonoyl Glycidol	439146-24-4	≥98%	10 mg, 50 mg	Request a quote
Santa Cruz Biotechnology	O-Arachidonoyl Glycidol	439146-24-4	≥98%	10 mg, 50 mg	Request a quote
Amsbio	O-Arachidonoyl glycidol	439146-24-4	≥98%	10 mg, 50 mg	Request a quote
DC Chemicals	O-Arachidonoyl glycidol	439146-24-4	≥98%	100 mg, 250 mg, 1 g	Request a quote
Interprise USA	O-Arachidonoyl Glycidol	439146-24-4	≥98%	10 mg	Request a quote
Neta Scientific (distributor for Cayman Chemical)	Cayman O-Arachidonoyl Glycidol	439146-24-4	≥98%	50 mg	\$632.00[2]

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Mechanism of Action

O-Arachidonoyl glycidol is an analog of the endocannabinoid 2-arachidonoylglycerol (2-AG). [1] It acts as an inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of 2-AG.[3] By inhibiting MAGL, **O-Arachidonoyl glycidol** leads to an accumulation of 2-AG, thereby enhancing its signaling through cannabinoid receptors CB1 and CB2.[3] Additionally, **O-Arachidonoyl glycidol** has been shown to inhibit fatty acid amide

hydrolase (FAAH), the enzyme that degrades anandamide (AEA), another major endocannabinoid.[1] This dual inhibitory activity makes it a powerful tool for potentiating overall endocannabinoid tone in experimental systems.

Experimental Protocols

The following are detailed protocols for in vitro enzyme inhibition assays to determine the potency of **O-Arachidonoyl glycidol** against MAGL and FAAH.

Monoacylglycerol Lipase (MAGL) Inhibition Assay (Fluorometric)

This protocol is adapted from a fluorogenic substrate assay for MAGL.[4][5]

Materials:

- Human recombinant MAGL
- **O-Arachidonoyl glycidol**
- Fluorogenic MAGL substrate (e.g., 2-arachidonoylglycerol-based fluorogenic substrate)
- Assay Buffer: 40 mM HEPES, pH 7.5, 0.1 mg/ml BSA
- DMSO
- Black, flat-bottom 96-well plates
- Fluorescence plate reader

Procedure:

- Prepare Reagents:
 - Prepare a stock solution of **O-Arachidonoyl glycidol** in DMSO.
 - Dilute the human recombinant MAGL in Assay Buffer to the desired concentration (e.g., 12.5 µg/ml final concentration).[4][5]

- Prepare a working solution of the fluorogenic substrate in Assay Buffer (e.g., 200 μ M final concentration).[4][5]
- Assay Protocol:
 - Add 5 μ l of serially diluted **O-Arachidonoyl glycidol** (in DMSO) or DMSO (for control wells) to the wells of the 96-well plate.
 - Add 145 μ l of Assay Buffer to each well.
 - Add 40 μ l of the diluted MAGL enzyme solution to each well.
 - Incubate the plate for 30 minutes at 37°C to allow the inhibitor to interact with the enzyme.
 - Initiate the reaction by adding 10 μ l of the fluorogenic substrate solution to each well.
- Measurement:
 - Immediately measure the fluorescence in a kinetic mode for 30 minutes at 37°C, with readings taken every minute.
 - Use excitation and emission wavelengths appropriate for the chosen fluorogenic substrate.
- Data Analysis:
 - Determine the rate of the enzymatic reaction (slope of the linear portion of the fluorescence versus time curve).
 - Calculate the percentage of inhibition for each concentration of **O-Arachidonoyl glycidol** compared to the control (DMSO) wells.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)

This protocol is based on a fluorometric assay for FAAH activity.[6][7][8]

Materials:

- Human recombinant FAAH or cell/tissue homogenates containing FAAH
- **O-Arachidonoyl glycidol**
- FAAH substrate (e.g., AMC arachidonoyl amide)
- FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[7]
- DMSO
- White, 96-well plates
- Fluorescence plate reader

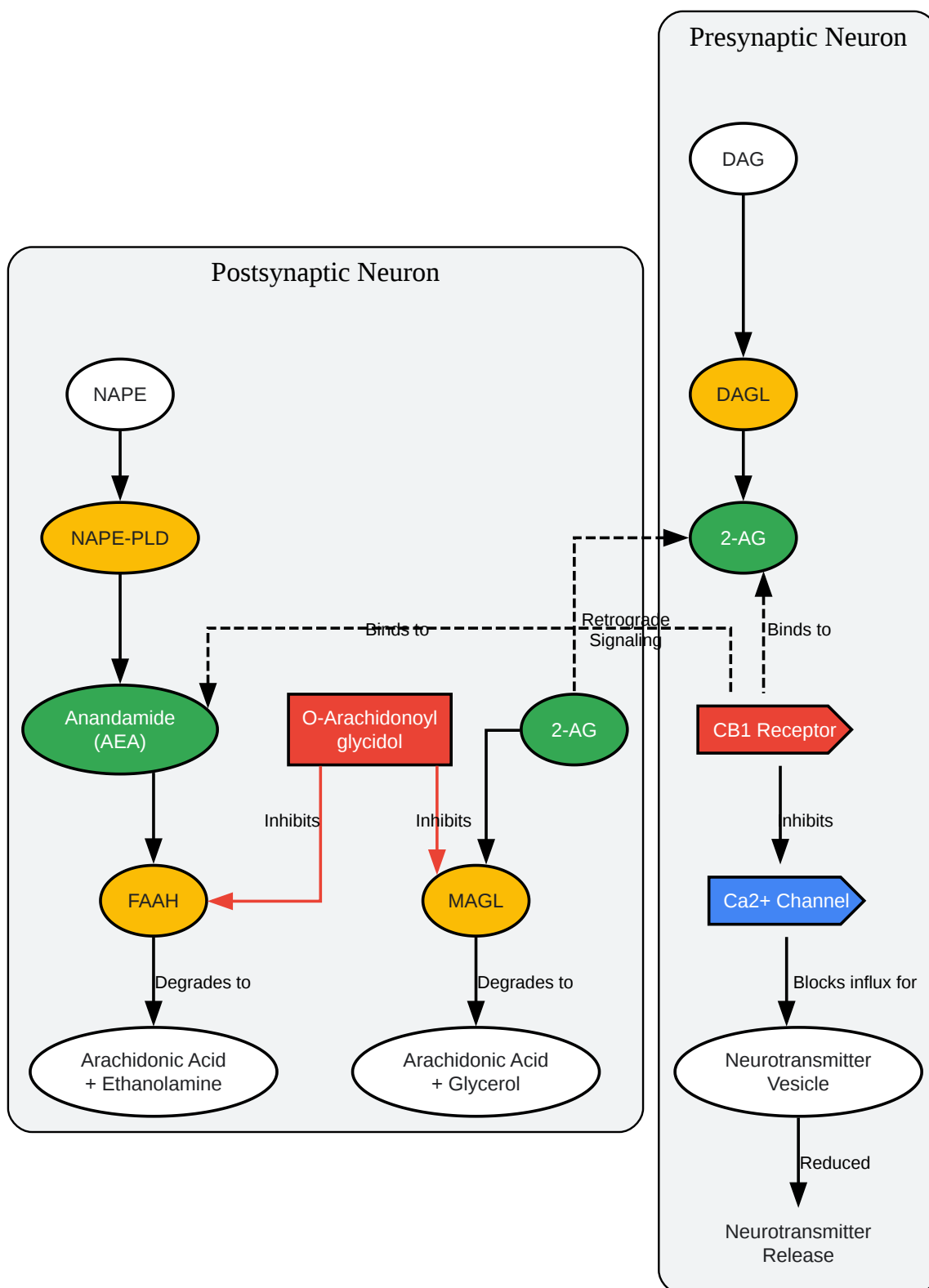
Procedure:

- Prepare Reagents:
 - Prepare a stock solution of **O-Arachidonoyl glycidol** in DMSO.
 - Prepare the FAAH enzyme solution (recombinant or homogenate) in FAAH Assay Buffer.
 - Prepare a working solution of the FAAH substrate in a suitable solvent (e.g., ethanol).[7]
- Assay Protocol:
 - To the wells of the 96-well plate, add the following:
 - 100% Initial Activity Wells: 170 µl of FAAH Assay Buffer, 10 µl of diluted FAAH, and 10 µl of DMSO.[7]
 - Background Wells: 180 µl of FAAH Assay Buffer and 10 µl of DMSO.[7]
 - Inhibitor Wells: 160 µl of FAAH Assay Buffer, 10 µl of diluted FAAH, and 10 µl of serially diluted **O-Arachidonoyl glycidol**.

- Incubate the plate for 5 minutes at 37°C.[7]
- Initiate the reactions by adding 10 µl of the FAAH substrate to all wells.
- Measurement:
 - Immediately measure the fluorescence at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm in kinetic mode for 10-60 minutes at 37°C.[7][8]
- Data Analysis:
 - Calculate the rate of the enzymatic reaction from the linear portion of the kinetic curve.
 - Subtract the background fluorescence rate from all other readings.
 - Determine the percentage of inhibition for each concentration of **O-Arachidonoyl glycidol** relative to the 100% initial activity wells.
 - Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

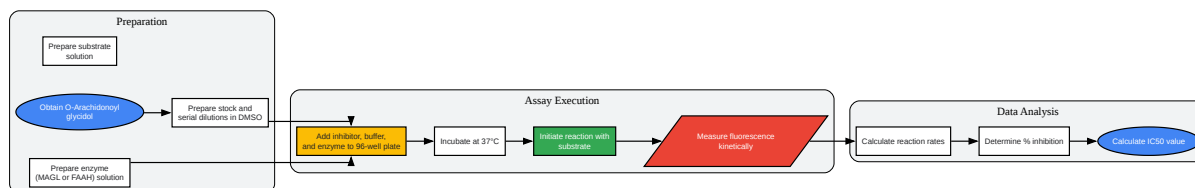
Signaling Pathways and Experimental Workflows

O-Arachidonoyl glycidol's inhibition of MAGL and FAAH has profound effects on the endocannabinoid signaling pathway. The following diagrams illustrate the mechanism of action and a typical experimental workflow.



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Figure 1: **O-Arachidonoyl glycidol**'s effect on endocannabinoid signaling.



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Figure 2: Workflow for determining the IC₅₀ of **O-Arachidonoyl glycidol**.

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